PIP4K-IN-a131 -

PIP4K-IN-a131

Catalog Number: EVT-3051965
CAS Number:
Molecular Formula: C20H13N3
Molecular Weight: 295.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PIP4K-IN-a131 is a novel compound identified as a selective inhibitor targeting the phosphatidylinositol 5-phosphate 4-kinase (PIP4K) family. This compound has shown promising potential in cancer treatment by selectively inducing cell death in cancer cells while sparing normal cells. The discovery of PIP4K-IN-a131 was facilitated through unbiased cellular thermal shift assays, which highlighted its dual-inhibitory mechanism against both the PIP4K lipid kinases and mitotic pathways, leading to significant implications for cancer therapy .

Source and Classification

PIP4K-IN-a131 belongs to the class of lipid kinase inhibitors, specifically targeting the PIP4K family, which is part of a broader group of phosphoinositide kinases. The PIP4K family is classified into three main types: Type I, Type II, and Type III, with PIP4K-IN-a131 primarily interacting with Type II PIPKs. These kinases are crucial in cellular signaling and metabolism, influencing various pathways involved in cell growth and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of PIP4K-IN-a131 involves several key steps that focus on modifying existing chemical frameworks to enhance its inhibitory properties. Although specific synthetic routes are not extensively detailed in the available literature, compounds within this class typically undergo modifications through:

  • Chemical Reactions: Utilizing standard organic chemistry techniques such as alkylation, acylation, and phosphonylation to create the desired molecular structure.
  • Structure-Activity Relationship Studies: These studies help identify functional groups that enhance potency and selectivity towards PIP4Ks, guiding the optimization of lead compounds like a131 .
Molecular Structure Analysis

Structure and Data

PIP4K-IN-a131 features a complex molecular structure that allows it to effectively bind to the active site of PIP4K enzymes. While specific structural data for PIP4K-IN-a131 is limited, compounds in this category often exhibit:

  • Molecular Weight: Typically around 400-600 g/mol.
  • Key Functional Groups: Presence of aromatic rings, amine groups, and phosphonate moieties that facilitate binding to the enzyme's active site.
  • 3D Conformation: The compound's spatial arrangement is crucial for its interaction with target enzymes, influencing both its efficacy and selectivity .
Chemical Reactions Analysis

Reactions and Technical Details

PIP4K-IN-a131 engages in several chemical interactions upon administration:

  • Inhibition of PIP4Ks: The primary reaction involves competitive inhibition where a131 binds to the active site of PIP4Ks, preventing substrate phosphorylation.
  • Impact on Cellular Pathways: The inhibition leads to altered signaling cascades within cancer cells, particularly affecting the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation .
Mechanism of Action

Process and Data

The mechanism by which PIP4K-IN-a131 exerts its effects can be summarized as follows:

  1. Inhibition of Lipid Kinases: By targeting PIP4Ks, a131 reduces levels of phosphatidylinositol 4,5-bisphosphate (PIP2), disrupting downstream signaling pathways.
  2. Induction of Growth Arrest: In normal cells, a131 causes reversible growth arrest by upregulating PIK3IP1, a known suppressor of the PI3K/Akt/mTOR pathway.
  3. Mitotic Catastrophe in Cancer Cells: In Ras-transformed cancer cells, the compound triggers mitotic catastrophe by disrupting centrosome function during cell division, leading to cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties for PIP4K-IN-a131 are not extensively documented, compounds in this class typically exhibit:

  • Solubility: Often soluble in organic solvents like DMSO or ethanol.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; thus, studies on degradation rates are essential.
  • pH Sensitivity: Some lipid kinase inhibitors show variable activity based on pH levels due to protonation states affecting binding affinity .
Applications

Scientific Uses

PIP4K-IN-a131 holds significant potential in various scientific applications:

  • Cancer Therapy: Its ability to selectively induce apoptosis in cancer cells makes it a candidate for targeted cancer therapies.
  • Research Tool: As an inhibitor of lipid kinases, it serves as a valuable tool for studying lipid metabolism and signaling pathways in cellular biology.
  • Synthetic Lethality Studies: The compound can be used to explore synthetic lethality interactions in cancers with specific genetic backgrounds (e.g., TP53 mutations), providing insights into vulnerabilities that can be exploited for therapeutic gain .
Discovery and Development of PIP4K-IN-a131

Identification Through Unbiased CETSA Screening Strategies

The discovery of PIP4K-IN-a131 (also designated a131) stemmed from an innovative application of Cellular Thermal Shift Assay (CETSA) screening, a label-free method that detects drug-target engagement by quantifying protein thermal stability shifts upon ligand binding. Researchers conducted an unbiased screen using isogenic human BJ fibroblast models—comparing immortalized non-transformed cells (expressing only hTERT) against fully transformed counterparts (expressing hTERT, small t, shRNAs against p53/p16, and oncogenic H-RasV12). This approach identified a131 as a compound inducing selective lethality in Ras-transformed cells while sparing normal cells [2]. CETSA revealed that a131 directly bound and destabilized members of the phosphatidylinositol-5-phosphate 4-kinase (PIP4K) family, specifically PIP4K2A, 2B, and 2C. Validation via genetic ablation of PIP4Ks phenocopied a131’s effects, confirming these lipid kinases as primary targets [2].

Table 1: Key CETSA Screening Findings for PIP4K-IN-a131

ParameterObservation
Screening ModelIsogenic BJ fibroblasts (normal vs. Ras-transformed)
Primary Target IdentifiedPIP4K family (PIP4K2A/2B/2C)
Binding ConsequenceReduced thermal stability of PIP4Ks; phenocopied by genetic PIP4K knockout
Cancer Selectivity MechanismReversible G1/S arrest in normal cells; mitotic catastrophe in Ras-activated cells

Pharmacophore Optimization for Dual-Inhibitory Activity

PIP4K-IN-a131’s unique cancer-selective lethality arises from its dual-inhibitory pharmacophore, which simultaneously blocks PIP4K lipid kinase activity and disrupts mitotic progression. Structure-activity relationship (SAR) studies using a131 derivatives dissected these two functions:

  • PIP4K Inhibition: The core scaffold features a heterocyclic structure critical for occupying the ATP-binding site of PIP4Ks, evidenced by biochemical IC50 values of 1.9 μM for PIP4K2A and 0.6 μM for total PIP4Ks [1] [5].
  • Mitotic Disruption: A distinct hydrophobic moiety enables interaction with mitotic apparatus components, triggering centrosome declustering in cancer cells harboring supernumerary centrosomes [2].

Crucially, this dual action exploits a metabolic vulnerability in Ras-activated cells:

  • In normal cells, PIP4K inhibition upregulates PIK3IP1, a suppressor of PI3K/Akt/mTOR signaling, inducing reversible G1/S arrest.
  • In Ras-transformed cells, oncogenic Ras overrides PIK3IP1 upregulation, forcing mitotic entry where a131’s mitotic disruption causes catastrophic multipolar divisions [2] [8].

Table 2: Pharmacophore Elements of PIP4K-IN-a131

Pharmacophore DomainFunctionBiological Consequence
Heterocyclic corePIP4K ATP-binding site competitionSuppression of PI(4,5)P2 synthesis
Hydrophobic extensionBinds mitotic machineryCentrosome declustering, spindle multipolarity
Linker regionConnects domains; modulates solubilityBalanced cellular uptake and target engagement

Structural Evolution from Lead Compound to Clinical Derivative (b5)

The initial lead compound (a131) underwent systematic optimization to improve aqueous solubility and in vivo efficacy while retaining dual-inhibitory properties. Key modifications included:

  • PEG-based side chain incorporation: Enhanced water solubility without compromising PIP4K affinity.
  • Introduction of polar groups: Reduced plasma protein binding, increasing bioavailable fraction [2].

This yielded the derivative compound b5, which demonstrated superior pharmacokinetics. In xenograft models of HCT-15 colon adenocarcinoma (K-RasG13D mutant) and MDA-MB-231 breast cancer, both oral and intraperitoneal administration of b5 significantly suppressed tumor growth. Histopathological analysis confirmed b5 induced cancer-selective mitotic catastrophe, evidenced by:

  • Elevated TUNEL-positive cells in tumors.
  • Misaligned chromosomes and multipolar spindles in tumor sections [2].

Table 3: Evolution from a131 to Clinical Derivative b5

ParameterPIP4K-IN-a131 (a131)Derivative b5
SolubilityLow aqueous solubilitySignificantly improved via PEG-linker
Administration RouteLimited to IP injectionEffective via oral and IP routes
In Vivo EfficacyModerate tumor growth inhibitionPotent suppression in HCT-15/MDA-MB-231 xenografts
Mechanistic FaithfulnessInduces mitotic defects in cancer cellsRetains centrosome declustering activity

Properties

Product Name

PIP4K-IN-a131

IUPAC Name

(Z)-2-(1H-indol-3-yl)-3-isoquinolin-5-ylprop-2-enenitrile

Molecular Formula

C20H13N3

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C20H13N3/c21-11-16(19-13-23-20-7-2-1-6-18(19)20)10-14-4-3-5-15-12-22-9-8-17(14)15/h1-10,12-13,23H/b16-10+

InChI Key

GWWKEWLUVHLNEX-MHWRWJLKSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CC=CC4=C3C=CN=C4)C#N

Solubility

not available

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CC=CC4=C3C=CN=C4)C#N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CC=CC4=C3C=CN=C4)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.